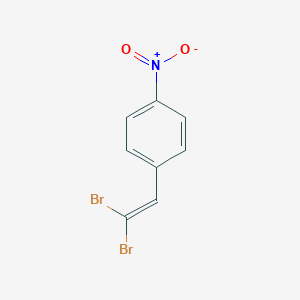

1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE

Description

Properties

Molecular Formula |

C8H5Br2NO2 |

|---|---|

Molecular Weight |

306.94 g/mol |

IUPAC Name |

1-(2,2-dibromoethenyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H5Br2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H |

InChI Key |

FLWBELGVSNXZJF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=C(Br)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Starting Material : 4-Nitrobenzaldehyde (hypothetical adaptation from 2-nitrobenzaldehyde in).

-

Reagents :

-

Tetrabromomethane (CBr₄) as the bromine source.

-

Triisopropyl phosphite [(i-PrO)₃P] as a reducing agent.

-

-

Conditions :

-

Anhydrous conditions under inert atmosphere (argon/nitrogen).

-

Slow addition of reagents at 0–5°C, followed by gradual warming to room temperature.

-

-

Workup :

-

Washing with ice-cold heptane to remove impurities.

-

Vacuum drying (0.03 mmHg, 14 h) to isolate pure product.

-

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Formation of a phosphonate intermediate through nucleophilic attack of triisopropyl phosphite on CBr₄.

-

Alkene formation via elimination, yielding the dibromoethenyl group.

Yield : While exact yields for the 4-nitro isomer are unspecified, analogous procedures for the 2-nitro derivative achieve >90% purity.

Sequential Nitration and Bromination

This method involves nitrating a brominated precursor, followed by introducing the ethenyl group.

Nitration of 1-Bromo-4-Ethenylbenzene

-

Nitration Step :

-

Bromination of the Ethenyl Group :

-

Reagents : Bromine (Br₂) in dichloromethane.

-

Conditions :

-

Light exclusion to prevent radical side reactions.

-

0°C to room temperature, 12–24 hours.

-

-

Challenges :

-

Competing meta nitration due to the bromine’s directing effects.

-

Over-bromination leading to tribromo derivatives.

Yield Optimization :

-

Limiting bromine stoichiometry (1:1 molar ratio).

-

Using radical inhibitors like hydroquinone.

Bromination of 4-Nitrostyrene

A hypothetical route involving dibromination of 4-nitrostyrene:

Reaction Design

-

Substrate : 4-Nitrostyrene (synthesized via Heck coupling or condensation).

-

Reagents : Bromine (Br₂) in CCl₄.

-

Conditions :

-

Slow addition at −10°C to prevent polymerization.

-

Post-reaction quenching with NaHSO₃.

-

Feasibility Considerations

-

Nitro Group Stability : Bromination under mild conditions avoids nitro reduction.

-

Regioselectivity : Anti-addition expected, favoring (2,2)-dibromo configuration.

Limitations :

-

Limited commercial availability of 4-nitrostyrene.

-

Risk of styrene polymerization during bromination.

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

*Yields estimated from analogous reactions.

Industrial-Scale Production Considerations

For large-scale synthesis, the Horner-Wadsworth-Emmons method is favored due to:

-

Batch Process Compatibility : Adaptable to continuous flow reactors.

-

Minimal Byproducts : Phosphite byproducts are non-toxic and easily separated.

-

Scalability : Tetrabromomethane and triisopropyl phosphite are cost-effective at scale.

Patented Innovations :

Chemical Reactions Analysis

Types of Reactions

1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atoms.

Reduction: 4-Amino-beta,beta-dibromostyrene.

Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

1-(2,2-DIBROMOETHENYL)-4-NITROBENZENE has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitro-beta,beta-dibromostyrene involves its interaction with molecular targets through its nitro and dibromo functional groups. The nitro group can participate in redox reactions, while the dibromo groups can undergo substitution reactions. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Halogenated Ethenyl Derivatives

a. 1-(2,2-Dichlorovinyl)-4-nitrobenzene (1g)

- Structure : Replaces bromine with chlorine atoms on the ethenyl group.

- Reactivity: Undergoes Z-selective monoalkylation under visible-light photoredox/nickel catalysis, forming C–C bonds without bromine participation .

- Spectroscopy : NMR data (δ 6.95 ppm for vinylic proton) confirm electronic similarities to the dibromo analog but with reduced steric bulk .

b. Deltamethrin (Pesticide)

- Structure: Contains a 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane esterified with a cyano-phenoxy group.

- Application : Unlike the target compound, deltamethrin is a potent insecticide due to its neurotoxic effects, showcasing how structural motifs (e.g., dibromoethenyl) can diverge in biological utility .

Substituted Ethyl Derivatives

a. 4-Nitrophenethyl Bromide (1-(2-Bromoethyl)-4-nitrobenzene)

b. Deuterated Analogs (e.g., 1-(2-Bromo-1,1,2,2-tetradeuterioethyl)-4-nitrobenzene)

- Modification : Deuterium substitution at the ethyl group.

Sulfonyl and Sulfanyl Derivatives

a. 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene

- Structure : Incorporates a sulfonyl group and chloro-phenylethyl chain.

- Reactivity: The sulfonyl group enhances electrophilicity, favoring nucleophilic aromatic substitutions.

b. 1-(Benzylsulfanyl)-4-nitrobenzene

Propargyl and Cyclopropane Derivatives

a. 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene

- Structure : Propargylic chloride with a triple bond.

- Utility: Serves as a substrate for Sonogashira couplings and TDAE-mediated reactions to form diarylbutynols, highlighting divergent synthetic pathways compared to dibromoethenyl systems .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.